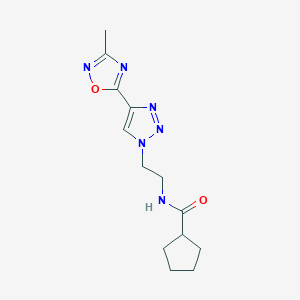

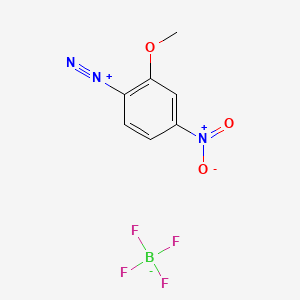

![molecular formula C20H12Cl3N3O B2822449 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide CAS No. 439096-64-7](/img/structure/B2822449.png)

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide” is a chemical compound that contains an imidazo[1,2-a]pyridine moiety . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as the compound , has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis protocol for this compound was not found in the available literature.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Imidazo[1,2-a]pyridines, including those structurally similar to 2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide, have been synthesized and studied for their potential as antiulcer agents. Notably, some derivatives demonstrated cytoprotective properties in ethanol and hydrochloric acid models, although they lacked significant antisecretory activity (Starrett et al., 1989).

Experimental and Theoretical Studies in Functionalization Reactions

- Studies on the functionalization of imidazo[1,2-a]pyridines, closely related to the chemical , have been conducted. These include the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to various products including 3H-imidazo[4,5-b]pyridine derivatives (Yıldırım et al., 2005).

Cyclization Reactions for Synthesis

- Cyclization reactions involving ω-chloro-ω-acylaminoacetophenones and 2-aminopyridine have been utilized to create imidazo[1,2-a]pyridines with acylamide residues. These substances can be used for synthesizing heterocyclic bases (Drach et al., 1974).

Synthesis of Antimicrobial Agents

- The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, structurally similar to the chemical , was synthesized and used to create compounds with demonstrated antimicrobial properties (Ladani et al., 2009).

Antiviral Activity Studies

- Imidazo[1,2-a]pyridines, related to the compound , were designed and synthesized for evaluation as antirhinovirus agents. Their structural and synthetic methodologies were specifically tailored to enhance biological activity (Hamdouchi et al., 1999).

Polycondensation Studies

- Studies on the polycondensation of pyridine-2,6-dicarboxylic acid with di- and tetraamino compounds, including 2,3-diaminopyridine, have led to the synthesis of polyamides and imidazoles, providing insights into their solubility and thermal stability (Banihashemi et al., 1976).

Corrosion Inhibition Performance

- Imidazo[4,5-b]pyridine derivatives, structurally related to the chemical in focus, have been evaluated for their performance in inhibiting mild steel corrosion. This includes studies on their electrochemical and surface analysis (Saady et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl3N3O/c21-13-5-3-12(4-6-13)18-11-24-19-17(2-1-9-26(18)19)25-20(27)15-8-7-14(22)10-16(15)23/h1-11H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYZDSYJQZWGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)

![4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2822376.png)

![7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822378.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2822385.png)

![1-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2822389.png)